![molecular formula C8H10N2O2 B2568657 2-(3-cyclopropyl-1H-pyrazol-1-yl)acetic acid CAS No. 957292-12-5](/img/structure/B2568657.png)
2-(3-cyclopropyl-1H-pyrazol-1-yl)acetic acid
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Overview
Description
2-(3-cyclopropyl-1H-pyrazol-1-yl)acetic acid is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 2-(3-cyclopropyl-1H-pyrazol-1-yl)acetic acid is 1S/C8H10N2O2/c11-8(12)5-10-4-3-7(9-10)6-1-2-6/h3-4,6H,1-2,5H2,(H,11,12)
. This code provides a specific description of the molecule’s structure.
Physical And Chemical Properties Analysis
2-(3-cyclopropyl-1H-pyrazol-1-yl)acetic acid is a powder at room temperature .
Scientific Research Applications
Heterocyclic Compound Synthesis
Research has shown the potential of related pyrazolyl-acetic acid derivatives in the synthesis of diverse heterocyclic compounds. For instance, the divergent cyclisations of related acetic acids have been explored for producing interesting bicyclic heterocycles, showcasing the sensitivity of cyclisation outcomes to the nature of reagents and reaction conditions (Smyth et al., 2007). This work highlights the chemical versatility and potential of pyrazolyl-acetic acid derivatives in generating novel cyclic structures, which could be pivotal for developing new materials or biologically active molecules.
Catalytic Applications
The synthesis and structural characterization of metal complexes with pyrazolyl-acetic acid ligands have been reported, demonstrating their utility in catalysis. For example, organotin derivatives of bis(pyrazol-1-yl)acetic acid have shown low fungicide, insecticide, and miticide activities but displayed cytotoxicities for certain cell lines, indicating their potential for bioactive applications (Wen et al., 2005). Additionally, copper(II) complexes with related ligands have exhibited excellent catalytic performance in the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes in water, showing the potential for green chemistry applications (Xie et al., 2014).
Corrosion Inhibition
Pyrazoline derivatives, closely related to pyrazolyl-acetic acid compounds, have been studied as corrosion inhibitors for metals in acidic media. These compounds have shown high inhibition efficiency, indicating their potential for protecting metal surfaces in industrial applications (Lgaz et al., 2018). The adsorption of these molecules on metal surfaces follows the Langmuir adsorption isotherm, suggesting a strong interaction between the inhibitor and the metal surface, which could be exploited in designing new corrosion inhibitors based on the pyrazolyl-acetic acid framework.
Safety And Hazards
The safety information for 2-(3-cyclopropyl-1H-pyrazol-1-yl)acetic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-(3-cyclopropylpyrazol-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-8(12)5-10-4-3-7(9-10)6-1-2-6/h3-4,6H,1-2,5H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQHGFRLPJLOJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C=C2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-cyclopropyl-1H-pyrazol-1-yl)acetic acid |
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